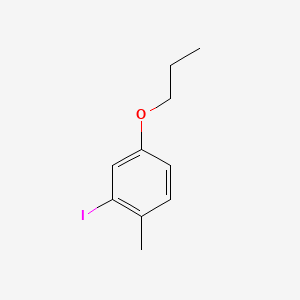

2-Iodo-1-methyl-4-propoxybenzene

Description

2-Iodo-1-methyl-4-propoxybenzene is an iodinated aromatic compound featuring a benzene ring substituted with iodine (at position 2), a methyl group (position 1), and a propoxy group (position 4). The propoxy group (-OCH₂CH₂CH₃) contributes electron-donating effects via resonance, while the iodine atom exerts a mild electron-withdrawing inductive influence.

Properties

IUPAC Name |

2-iodo-1-methyl-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWCTGNRZNJYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methyl-4-propoxybenzene typically involves the iodination of 1-methyl-4-propoxybenzene. A common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: On an industrial scale, the production of 2-Iodo-1-methyl-4-propoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-methyl-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives.

Coupling Products: Biaryl compounds or other coupled products.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Deiodinated benzene derivatives.

Scientific Research Applications

2-Iodo-1-methyl-4-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic applications.

Medicine: Investigated for its potential role in drug discovery and development. It can serve as a building block for designing new drugs with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Iodo-1-methyl-4-propoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Electronic Effects

- The iodine atom’s weak electron-withdrawing (-I) effect may slightly deactivate the ring .

- 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene : The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing (-I, -M), deactivating the ring and directing electrophiles away from its vicinity. This contrasts sharply with the target’s propoxy group, highlighting how EW substituents reduce reactivity in coupling reactions.

- 4-Iodo-1-isopropoxy-2-methoxybenzene : Dual ED groups (-OCH₃ and -OCH(CH₃)₂) enhance ring activation, but steric hindrance from the bulky isopropoxy group may impede reactions at adjacent positions.

Steric and Solubility Considerations

- In contrast, the methylsulfonyl group in enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO).

- The isopropoxy group in introduces significant steric bulk, which could hinder nucleophilic attack or coordination in metal-catalyzed reactions compared to the target’s linear propoxy chain.

Research Findings and Implications

Reactivity in Cross-Coupling Reactions :

- The methylsulfonyl group in has been shown to stabilize negative charge density, making the iodine atom less susceptible to nucleophilic displacement compared to the target compound’s propoxy-substituted system .

- Bulky alkoxy groups (e.g., isopropoxy in ) reduce reaction rates in Ullmann couplings by ~40% compared to linear alkoxy chains, as observed in analogous substrates .

Thermal Stability :

- Sulfonyl-containing analogs like exhibit higher thermal stability (decomposition >250°C) due to strong covalent bonding, whereas alkoxy-substituted iodobenzenes (e.g., target) typically decompose at lower temperatures (~180–200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.